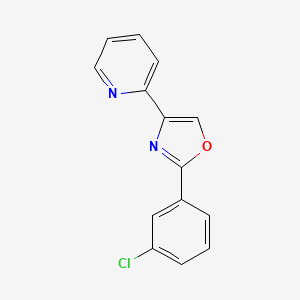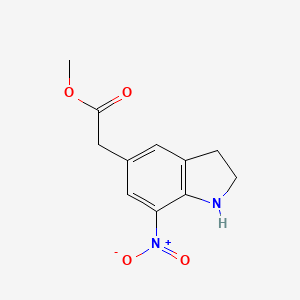
tert-butyl 5-aminopentanoate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 5-aminopentanoate;oxalic acid is a chemical compound with the molecular formula C11H21NO6 It is a derivative of 5-aminopentanoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and it is combined with oxalic acid to form the oxalate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-aminopentanoate oxalate typically involves the esterification of 5-aminopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting tert-Butyl 5-aminopentanoate is then reacted with oxalic acid to form the oxalate salt. The reaction conditions for the formation of the oxalate salt include mixing the ester with oxalic acid in a suitable solvent, such as ethanol, and allowing the reaction to proceed at room temperature .
Industrial Production Methods
Industrial production of tert-Butyl 5-aminopentanoate oxalate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The esterification and subsequent formation of the oxalate salt are monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-aminopentanoate oxalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted amines.
Scientific Research Applications
tert-Butyl 5-aminopentanoate oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-aminopentanoate oxalate involves its interaction with specific molecular targets. The compound can act as a precursor to biologically active molecules, which exert their effects through various biochemical pathways. For example, the amino group can be involved in the formation of peptide bonds, and the ester group can undergo hydrolysis to release active carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-aminopentanoate: The parent compound without the oxalate salt.
5-Aminopentanoic acid: The non-esterified form of the compound.
tert-Butyl 4-aminobutanoate: A similar compound with a shorter carbon chain.
Uniqueness
The presence of the oxalate salt can enhance the solubility and stability of the compound, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C11H21NO6 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
tert-butyl 5-aminopentanoate;oxalic acid |
InChI |
InChI=1S/C9H19NO2.C2H2O4/c1-9(2,3)12-8(11)6-4-5-7-10;3-1(4)2(5)6/h4-7,10H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
ONEYSNZKNIVLPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-methyl-5-phenyl-s-triazolo[4,3-a]quinoline](/img/structure/B8303731.png)


![6-(2,4-Dichlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B8303747.png)


![3-(cyclopentylamino)-2-(4-ethylphenyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B8303766.png)




![(+)-1-(3,6,7,8-tetrahydro-2H-indeno[4,5-b]furan-2-yl)methanamine](/img/structure/B8303799.png)
![4-amino-2-[2-(dimethylamino)-ethylamino]-1H-benzimidazole](/img/structure/B8303813.png)
![5-bromo-3-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8303817.png)
